molecular formula C19H13F4N3O2 B2733865 13-fluoro-5-[2-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034348-74-6

13-fluoro-5-[2-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2733865
CAS No.: 2034348-74-6
M. Wt: 391.326
InChI Key: XVKYIQOXBKKUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-fluoro-5-[2-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent and selective small molecule inhibitor identified in chemical biology research. It functions as a covalent inhibitor, potentially targeting catalytic lysine or cysteine residues within the ATP-binding pocket of specific kinases. This mechanism is facilitated by its reactive 2-one group in its core tricyclic structure, which can form irreversible bonds with the target enzyme. The compound's primary research value lies in its application as a chemical probe for investigating kinase signaling pathways in cellular models. Researchers utilize it to study the role of specific kinases in disease pathogenesis, particularly in oncology and immunology, where dysregulated kinase activity is a common driver. Its fluorinated benzoyl group contributes to its binding affinity and selectivity profile. This reagent is an essential tool for target validation, mechanism-of-action studies, and in the development of high-throughput screening assays for drug discovery. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

13-fluoro-5-[2-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O2/c20-11-5-6-16-24-15-7-8-25(10-13(15)18(28)26(16)9-11)17(27)12-3-1-2-4-14(12)19(21,22)23/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKYIQOXBKKUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps. One common method starts with the preparation of 2-(trifluoromethyl)benzoyl chloride, which is then reacted with other intermediates under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Biological Activity

The compound 13-fluoro-5-[2-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and its implications in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C16H12F4N3OC_{16}H_{12}F_4N_3O. It features a trifluoromethyl group and a fluorine atom, which are known to enhance biological activity by improving lipophilicity and metabolic stability. The presence of the triazatricyclo structure may also contribute to its unique pharmacological profile.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl and fluoro substituents exhibit significant antimicrobial activity against various strains of bacteria, particularly multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA).

In a study evaluating fluoro and trifluoromethyl-substituted salicylanilide derivatives, it was found that compounds with similar substituents demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL against S. aureus . Notably, one derivative exhibited an MIC of 0.031–0.062 µg/mL against multiple MRSA strains, indicating superior efficacy compared to traditional antibiotics like methicillin and vancomycin.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Against
Compound 220.031–0.062MRSA
Vancomycin~0.5MRSA
Methicillin~1MRSA

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that compounds with an MIC < 1 µg/mL against bacterial strains often exhibit acceptable selectivity indices when tested against mammalian cell lines (e.g., Vero cells). This suggests a favorable therapeutic window for further development .

Case Studies

A notable case study involved the synthesis and evaluation of a series of fluoro-substituted derivatives that were structurally related to the target compound. These studies highlighted the importance of fluorine substitution in enhancing antimicrobial activity while maintaining low cytotoxicity levels.

Case Study: Synthesis and Evaluation of Trifluoromethyl Salicylanilides

  • Objective : To synthesize novel salicylanilides with trifluoromethyl groups.
  • Method : Various derivatives were synthesized via standard organic synthesis techniques.
  • Results : Several compounds demonstrated potent activity against MRSA with MIC values significantly lower than those of existing antibiotics.

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